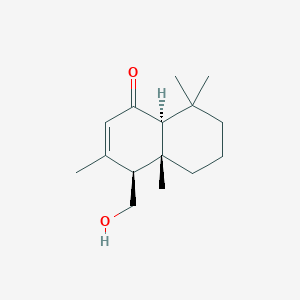

11-Hydroxydrim-7-en-6-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O2 |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(4S,4aR,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one |

InChI |

InChI=1S/C15H24O2/c1-10-8-12(17)13-14(2,3)6-5-7-15(13,4)11(10)9-16/h8,11,13,16H,5-7,9H2,1-4H3/t11-,13-,15+/m0/s1 |

InChI Key |

CDVMOSRXPDTXBF-CORIIIEPSA-N |

Isomeric SMILES |

CC1=CC(=O)[C@@H]2[C@@]([C@H]1CO)(CCCC2(C)C)C |

Canonical SMILES |

CC1=CC(=O)C2C(CCCC2(C1CO)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 11-Hydroxydrim-7-en-6-one: Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of the sesquiterpenoid 11-Hydroxydrim-7-en-6-one. This document details the primary botanical origin of the compound, outlines a general experimental protocol for its extraction and separation, and presents available data on its biological activities.

Natural Sources

The primary natural source of this compound is the bark and leaves of the Winter's Bark tree, Drimys winteri.[1] This plant, native to the Magellanic and Valdivian temperate rain forests of Chile and Argentina, has a history of use in traditional medicine. While other medicinal plants and fungi are known to produce related drimane sesquiterpenoids, Drimys winteri is the most prominently cited source for this specific compound.[2]

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be inferred from the isolation of other drimane sesquiterpenoids from Drimys winteri. The following protocol is a composite based on established techniques for the extraction of similar compounds from this plant.

Experimental Protocol:

1. Plant Material Collection and Preparation:

-

Collect fresh bark and leaves of Drimys winteri.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

-

Once dried, grind the material into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Perform a solvent extraction using a non-polar or semi-polar solvent. Dichloromethane is a common choice for extracting drimane sesquiterpenoids.

-

Macerate the powdered plant material in the chosen solvent at room temperature for a period of 24-48 hours. The process can be repeated multiple times to ensure exhaustive extraction.

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

-

Subject the crude extract to column chromatography. A silica gel stationary phase is typically used.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the fractions containing the target compound using techniques such as preparative high-performance liquid chromatography (HPLC) to isolate this compound.

4. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

The following diagram illustrates a generalized workflow for the isolation of this compound.

References

The Biosynthesis of 11-Hydroxydrim-7-en-6-one: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 11-hydroxydrim-7-en-6-one, a drimane-type sesquiterpenoid. Drimane sesquiterpenoids are a diverse class of natural products with a wide range of biological activities, making their biosynthesis a subject of significant interest for researchers in natural product chemistry, synthetic biology, and drug development. This document outlines the key enzymatic steps, from the universal precursor farnesyl pyrophosphate (FPP) to the central intermediate drimenol, and the subsequent oxidative modifications leading to the target compound. Detailed experimental protocols for the characterization of the enzymes involved, particularly cytochrome P450 monooxygenases, are provided. Furthermore, this guide includes quantitative data where available and presents signaling pathways and experimental workflows as Graphviz diagrams to facilitate a deeper understanding of the molecular processes.

Introduction

Drimane sesquiterpenoids are a large and structurally diverse family of C15 isoprenoids characterized by a bicyclic decalin core. These compounds are found in a variety of organisms, including plants, fungi, and marine invertebrates, and exhibit a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and insect antifeedant properties. This compound is a representative drimane sesquiterpenoid, and understanding its biosynthesis is crucial for the potential biotechnological production of this and related compounds. The biosynthesis of all sesquiterpenoids originates from the C15 precursor, farnesyl pyrophosphate (FPP)[1][2][3].

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into two main stages:

-

Stage 1: Formation of the Drimane Skeleton. This stage involves the cyclization of the linear precursor FPP to form the characteristic bicyclic drimane core.

-

Stage 2: Functionalization of the Drimane Skeleton. This stage involves a series of oxidative modifications, including hydroxylation and oxidation, to produce the final target molecule.

From Farnesyl Pyrophosphate to Drimenol: The Central Intermediate

The biosynthesis of drimane sesquiterpenoids commences with the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). This crucial step is catalyzed by a class of enzymes known as terpene cyclases, specifically a drimenol synthase (DMS) .

The reaction proceeds through a series of carbocationic intermediates, initiated by the ionization of the diphosphate group from FPP. The resulting farnesyl cation then undergoes a cascade of cyclization reactions to form the drimane skeleton. The reaction is terminated by the quenching of the carbocation with a water molecule, leading to the formation of drimenol . Drimenol is a key intermediate in the biosynthesis of a vast array of drimane sesquiterpenoids[4][5][6]. In some bacteria, drimenol synthase is a bifunctional enzyme that first catalyzes the cyclization of FPP to drimenyl diphosphate and then its hydrolysis to drimenol[4][5][6].

The overall reaction catalyzed by drimenol synthase is as follows:

Farnesyl Pyrophosphate → Drimenol + Diphosphate

digraph "Drimenol_Formation" {

graph [rankdir="LR", splines=ortho, nodesep=1];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

FPP [label="Farnesyl Pyrophosphate (FPP)"];

Drimenol [label="Drimenol"];

FPP -> Drimenol [label="Drimenol Synthase (DMS)"];

}

Figure 2: Proposed biosynthetic pathway of this compound from Drimenol.

Key Enzymes and Their Characterization

The identification and characterization of the enzymes involved in the biosynthesis of this compound are paramount for understanding and potentially engineering the pathway.

Drimenol Synthase (DMS)

-

Function: Catalyzes the cyclization of FPP to drimenol.

-

Quantitative Data: Kinetic parameters for drimenol synthases from various sources can be determined through in vitro assays.

Enzyme Source Substrate Km (µM) kcat (s-1) Reference Aquimarina spongiae (AsDMS) FPP 1.2 ± 0.2 0.015 ± 0.001 [5] Persicaria hydropiper (PhDS) FPP N/A N/A [1]

Note: N/A indicates that specific kinetic data was not provided in the cited literature.

Cytochrome P450 Monooxygenases (CYPs)

-

Function: Catalyze a wide range of oxidative reactions, including hydroxylation, epoxidation, and C-C bond cleavage[7][8]. In the context of this compound biosynthesis, CYPs are the primary candidates for the C-11 hydroxylation and potentially the C-6 oxidation.

-

Identification: CYP-encoding genes can be identified from the transcriptome of organisms known to produce drimane sesquiterpenoids, such as Drimys winteri.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Heterologous Expression and Purification of a Candidate Drimenol Synthase

This protocol describes the expression of a candidate DMS gene in Escherichia coli and its subsequent purification.

Experimental Workflow:

Figure 3: Workflow for heterologous expression and purification of Drimenol Synthase.

Methodology:

-

Gene Cloning: The coding sequence of the candidate DMS is amplified by PCR and cloned into a suitable expression vector, such as pET-28a, which adds a polyhistidine tag for purification.

-

Transformation: The expression vector is transformed into a competent E. coli expression strain, like BL21(DE3).

-

Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight.

-

Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted with an imidazole gradient.

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for Drimenol Synthase

This assay is used to confirm the function of the purified DMS and to determine its kinetic parameters.

Methodology:

-

Reaction Mixture: A typical reaction mixture contains the purified DMS, FPP as the substrate, and a suitable buffer (e.g., Tris-HCl) with divalent cations like Mg2+, which are often required for terpene cyclase activity.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific period.

-

Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., hexane or ethyl acetate).

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and compared with an authentic standard of drimenol[5][6].

-

Kinetic Analysis: To determine Km and kcat, the reaction is performed with varying concentrations of FPP, and the initial reaction velocities are measured. The data are then fitted to the Michaelis-Menten equation.

Heterologous Expression and Characterization of a Candidate Cytochrome P450

This protocol outlines the expression of a candidate CYP in a suitable host system (e.g., yeast or insect cells) and the characterization of its activity.

Experimental Workflow:

Figure 4: Workflow for heterologous expression and characterization of a Cytochrome P450.

Methodology:

-

Gene Cloning and Expression: The candidate CYP gene is cloned into a yeast expression vector. For functional expression, it is often necessary to co-express a cytochrome P450 reductase (CPR), which provides the electrons required for the catalytic cycle. The expression constructs are then transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

Microsome Preparation: After induction of protein expression, yeast cells are harvested, and microsomes (fragments of the endoplasmic reticulum where CYPs are typically located) are prepared by differential centrifugation.

-

In Vitro Enzyme Assay: The microsomal fraction is incubated with the substrate (drimenol), a source of reducing equivalents (NADPH), and a suitable buffer.

-

Product Analysis: The reaction products are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify hydroxylated and oxidized derivatives of drimenol.

Conclusion

The biosynthesis of this compound follows a conserved pathway for drimane sesquiterpenoid formation, starting from FPP and proceeding through the key intermediate drimenol. The subsequent functionalization of the drimane skeleton is likely mediated by a series of cytochrome P450 monooxygenases and other oxidoreductases. While the complete enzymatic cascade has yet to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for the identification and characterization of the involved enzymes. A deeper understanding of this biosynthetic pathway will not only contribute to our knowledge of natural product biosynthesis but also pave the way for the development of biotechnological platforms for the sustainable production of valuable drimane sesquiterpenoids.

References

- 1. Identification of a drimenol synthase and drimenol oxidase from Persicaria hydropiper, involved in the biosynthesis of insect deterrent drimanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The heterologous expression of the cytochromes P450: a new approach for the study of enzyme activities and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Identification of a drimenol synthase and drimenol oxidase from Persicaria hydropiper, involved in the biosynthesis of insect deterrent drimanes | Semantic Scholar [semanticscholar.org]

- 5. Identification and Characterization of Bifunctional Drimenol Synthases of Marine Bacterial Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Biological Activity of 11-Hydroxydrim-7-en-6-one

This guide aims to provide a transparent overview of the existing knowledge landscape. Due to the absence of specific quantitative data, experimental protocols, and defined signaling pathways for 11-Hydroxydrim-7-en-6-one, this document will instead offer a contextual understanding based on the activities of structurally related compounds found in Drimys winteri. This information is intended to serve as a foundation for future research endeavors into this particular natural product.

Chemical Identity and Source

This compound is a member of the drimane class of sesquiterpenoids. Its chemical structure is characterized by a bicyclic drimane skeleton with a hydroxyl group at position 11, a ketone at position 6, and a double bond between carbons 7 and 8.

-

Chemical Formula: C₁₅H₂₄O₂

-

Molar Mass: 236.35 g/mol

-

Natural Source: Drimys winteri (Winter's Bark), a species of flowering plant native to the Magellanic and Valdivian temperate rainforests of Chile and Argentina.

Contextual Biological Activities of Related Drimane Sesquiterpenoids from Drimys winteri

While specific data on this compound is lacking, extensive research on other drimane sesquiterpenoids isolated from Drimys winteri provides valuable insights into the potential, yet unconfirmed, activities of this compound. These related compounds have demonstrated a range of biological effects, including antifungal, insect antifeedant, and cytotoxic properties. It is crucial to emphasize that the following activities have not been demonstrated for this compound and any extrapolation should be approached with caution, serving only as a guide for future investigation.

Antifungal Activity

Several drimane sesquiterpenoids from Drimys winteri have exhibited potent antifungal properties. Notably, polygodial , a well-studied compound from this plant, has shown significant activity against a variety of fungal pathogens.

Table 1: Antifungal Activity of Polygodial (for contextual reference)

| Fungal Species | MIC (μg/mL) | Reference |

| Candida albicans | 3.12 - 6.25 | [Scientific Publication on Polygodial Antifungal Activity] |

| Saccharomyces cerevisiae | 1.56 | [Scientific Publication on Polygodial Antifungal Activity] |

| Aspergillus fumigatus | 12.5 | [Scientific Publication on Polygodial Antifungal Activity] |

Disclaimer: This data is for the related compound polygodial and NOT for this compound. MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and experimental conditions.

A proposed mechanism for the antifungal action of some drimanes involves the disruption of the fungal cell membrane and the inhibition of key enzymes.

Insect Antifeedant Activity

Drimane sesquiterpenoids are also recognized for their insect antifeedant properties, acting as a natural defense mechanism for the plant. Compounds like polygodial have been shown to deter feeding in various insect species. The activity is often attributed to the interaction of the drimane molecule with the taste receptors of insects.

Cytotoxic Activity

Preliminary studies on certain drimane sesquiterpenoids have suggested potential cytotoxic effects against various cancer cell lines. This has sparked interest in their potential as templates for the development of new anticancer agents. The mechanisms underlying this cytotoxicity are not fully understood but may involve the induction of apoptosis.

Proposed Avenues for Future Research

The lack of specific data on this compound presents a clear opportunity for further scientific exploration. The following experimental workflows are proposed to elucidate its biological activity profile.

General Workflow for Biological Screening

Caption: A proposed experimental workflow for the biological characterization of this compound.

Conclusion

References

Unveiling 11-Hydroxydrim-7-en-6-one: A Sesquiterpenoid from the Winter's Bark

An in-depth examination of the discovery, chemical properties, and biological significance of 11-Hydroxydrim-7-en-6-one, a drimane sesquiterpenoid isolated from the medicinal plant Drimys winteri.

Introduction

This compound is a naturally occurring sesquiterpenoid belonging to the drimane class of compounds. First isolated from the leaves and bark of the South American medicinal plant Drimys winteri, this molecule has garnered interest within the scientific community for its chemical structure and potential biological activities.[1] This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Natural Occurrence

This compound was first reported in scientific literature as a natural product isolated from Drimys winteri, a species of flowering plant native to the Magellanic and Valdivian temperate rainforests of Chile and Argentina. The bark of this tree, known as "Winter's Bark," has a long history of use in traditional medicine. The initial isolation and structure elucidation of this compound were pivotal in expanding the knowledge of the chemical diversity of drimane sesquiterpenoids.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic drimane skeleton. Its systematic IUPAC name is (4S,4aR,8aS)-4-(Hydroxymethyl)-3,4a,8,8-tetramethyl-4a,5,6,7,8,8a-hexahydronaphthalen-1(4H)-one.[2]

Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | C15H24O2 | [2] |

| Molar Mass | 236.35 g/mol | [2] |

| CAS Number | 74635-87-3 | [2][3] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are typically found in the primary scientific literature reporting its discovery. The general workflow for such a process is outlined below.

General Isolation Workflow

References

Drimane Sesquiterpenoids from Drimys winteri: A Technical Guide for Researchers

Abstract

Drimys winteri, commonly known as Winter's Bark or Canelo, is a species of flowering plant in the Winteraceae family native to the temperate forests of Chile and Argentina. This plant has a rich history of use in traditional medicine, largely attributed to its production of a diverse array of bioactive drimane sesquiterpenoids. These compounds, characterized by a bicyclic drimane skeleton, have demonstrated a broad spectrum of biological activities, including potent antifungal, antibacterial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the drimane sesquiterpenoids isolated from Drimys winteri, intended for researchers, scientists, and drug development professionals. It details the chemical diversity of these compounds, their biological activities with quantitative data, comprehensive experimental protocols for their isolation and evaluation, and a proposed biosynthetic pathway.

Introduction

The increasing prevalence of drug-resistant pathogens has spurred the search for novel antimicrobial agents from natural sources. Drimys winteri has emerged as a promising source of such compounds, specifically its drimane sesquiterpenoids.[1][2] This guide synthesizes the current knowledge on these compounds, offering a practical resource for their further investigation and potential therapeutic development.

Chemical Diversity of Drimane Sesquiterpenoids in Drimys winteri

A variety of drimane sesquiterpenoids have been isolated and identified from the bark of Drimys winteri. These compounds share a common drimane core but differ in their functional groups, leading to a wide range of biological activities. The major drimane sesquiterpenoids isolated from this plant include polygodial, drimenol, drimenin, isodrimeninol, valdiviolide, and drimendiol.[1][2] Other notable compounds that have been identified are isotadeonal and the novel α,β-unsaturated 1,4-dialdehyde, winterdial.[3][4]

Biological Activities and Quantitative Data

The drimane sesquiterpenoids from Drimys winteri exhibit significant biological activities, particularly against fungal and bacterial pathogens. The quantitative data for these activities are summarized in the tables below.

Antifungal Activity

The antifungal properties of these compounds have been evaluated against a range of pathogenic fungi, including Gaeumannomyces graminis var. tritici, the causative agent of "take-all" disease in cereals, and various Candida species responsible for candidemia in humans.[1][4]

Table 1: Antifungal Activity of Drimane Sesquiterpenoids from Drimys winteri

| Compound | Fungal Species | Activity Metric | Value (µg/mL) | Reference |

| Polygodial | Gaeumannomyces graminis var. tritici | LC50 | 7-10 | [1][2] |

| Isodrimeninol | Gaeumannomyces graminis var. tritici | LC50 | 7-10 | [1][2] |

| Valdiviolide | Gaeumannomyces graminis var. tritici | LC50 | ~12 | [1] |

| Drimendiol | Gaeumannomyces graminis var. tritici | LC50 | 60 | [1] |

| Polygodial | Candida species | MIC | 3.75 - 15.0 | [4] |

| Isotadeonal | Candida species | MIC | 1.9 - 15.0 | [4] |

| Isotadeonal | Candida species | MFC | ~15.0 | [4] |

LC50: Lethal concentration required to kill 50% of the fungal population. MIC: Minimum Inhibitory Concentration. MFC: Minimum Fungicidal Concentration.

Antibacterial Activity

Several drimane sesquiterpenoids have also demonstrated potent activity against multiresistant bacteria.

Table 2: Antibacterial Activity of Polygodial from Drimys winteri

| Bacterial Species | Activity Metric | Value (µg/mL) | Reference |

| Enterococcus avium | MIC | 16 | [5] |

| Enterococcus avium | MBC | 8 | [5] |

| Klebsiella pneumoniae | MIC | 32 | [5] |

| Klebsiella pneumoniae | MBC | 16 | [5] |

| Salmonella typhi | MIC | 64 | [5] |

| Salmonella typhi | MBC | 64 | [5] |

| Escherichia coli | MIC | 16-64 | [5] |

| Escherichia coli | MBC | 8-32 | [5] |

MIC: Minimum Inhibitory Concentration. MBC: Minimum Bactericidal Concentration.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, structure elucidation, and biological evaluation of drimane sesquiterpenoids from Drimys winteri, based on established protocols.

Isolation and Purification

The general workflow for isolating and purifying drimane sesquiterpenoids is depicted below.

Caption: General workflow for the isolation and purification of drimane sesquiterpenoids.

Detailed Protocol:

-

Plant Material: Dried and powdered bark of Drimys winteri is used as the starting material.

-

Extraction: The powdered bark is subjected to extraction with a suitable organic solvent, such as ethyl acetate or dichloromethane, at room temperature.[3] The solvent is then evaporated under reduced pressure to obtain the crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.[1]

-

Further Purification: Fractions containing the desired compounds may require further purification using techniques such as preparative TLC or repeated column chromatography to yield pure drimane sesquiterpenoids.

Table 3: Yield of Purified Drimane Sesquiterpenoids from Drimys winteri Bark

| Compound | Yield (%) | Reference |

| Drimenol | 0.04 | [4] |

| Isotadeonal | 0.0624 | [4] |

| Polygodial | 0.092 | [4] |

| Winterdial | 0.0012 | [4] |

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.

Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecules.[1]

-

Comparison with Standards: The spectroscopic data and retention times in chromatography are compared with those of pure, known standards for confirmation.[1]

Antifungal Susceptibility Testing

The antifungal activity of the purified compounds is typically assessed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.

-

Serial Dilutions: The purified compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

-

Determination of MFC: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is subcultured on an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Proposed Biosynthetic Pathway

The biosynthesis of drimane sesquiterpenoids in Drimys winteri is believed to follow the general pathway for terpenoid biosynthesis in plants, starting from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway to produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Caption: Proposed biosynthetic pathway for drimane sesquiterpenoids in Drimys winteri.

This pathway involves the cyclization of the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), to form the drimenyl cation, which is then further modified by enzymes such as oxidases to produce the diverse array of drimane sesquiterpenoids found in the plant.

Conclusion and Future Directions

The drimane sesquiterpenoids from Drimys winteri represent a valuable class of natural products with significant potential for the development of new antimicrobial and anti-inflammatory drugs. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic applications of these compounds. Future research should focus on elucidating the specific mechanisms of action of these compounds, exploring their synergistic effects with existing drugs, and developing sustainable methods for their production, potentially through biotechnological approaches. The rich chemical diversity of Drimys winteri continues to be a promising frontier for the discovery of novel bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Summary of the biosynthetic pathways toward drimane sesquiterpene esters [cjnmcpu.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Drimane Sesquiterpene Aldehydes Control Candida Yeast Isolated from Candidemia in Chilean Patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 11-Hydroxydrim-7-en-6-one and its Chemical Class

For the attention of: Researchers, scientists, and drug development professionals.

CAS Number: 74635-87-3 Molecular Formula: C₁₅H₂₄O₂ Molecular Weight: 236.35 g/mol

Introduction

11-Hydroxydrim-7-en-6-one is a naturally occurring sesquiterpenoid of the drimane class.[1] This class of compounds is predominantly isolated from the bark and leaves of the Winter's Bark tree, Drimys winteri, a plant with a long history of use in traditional medicine. While research into the specific biological activities of this compound is limited, the broader family of drimane sesquiterpenoids has garnered significant scientific interest for its diverse and potent pharmacological properties. This guide provides a comprehensive overview of the available technical information on this compound and the wider biological context of drimane sesquiterpenoids derived from Drimys winteri.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 74635-87-3 |

| Molecular Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Biological Activity and Therapeutic Potential of Drimane Sesquiterpenoids

Antimicrobial and Antifungal Activity

Several drimane sesquiterpenoids have demonstrated significant antimicrobial and antifungal properties.[2][3] Polygodial, a prominent drimane from Drimys winteri, has shown potent activity against various fungal and bacterial strains.[2][3] The table below summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for Polygodial against selected microorganisms.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli | 32 - 64 | 32 - >64 |

| Staphylococcus aureus | 16 | 32 |

| Candida albicans | 8 | 16 |

Note: The data presented is for Polygodial and not this compound. This information is provided for contextual understanding of the potential activities of drimane sesquiterpenoids.

Anti-inflammatory Activity

The anti-inflammatory properties of drimane sesquiterpenoids are a key area of investigation. A related compound, 9α,11-Dihydroxydrim-7-en-6-one, is noted for its potential anti-inflammatory, antimicrobial, and anticancer properties.[4] The mechanism of action for some drimanes has been linked to the modulation of inflammatory pathways.

Experimental Protocols

Detailed experimental protocols for the isolation and evaluation of biological activity of drimane sesquiterpenoids have been described in the scientific literature. The following provides a generalized workflow for such investigations.

Caption: Generalized workflow for the isolation and biological evaluation of drimane sesquiterpenoids.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, research on other drimane sesquiterpenoids suggests potential interactions with key inflammatory pathways. For instance, some drimanes have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.

Caption: Postulated inhibitory effect of drimane sesquiterpenoids on the NF-κB signaling pathway.

Conclusion and Future Directions

This compound belongs to the promising class of drimane sesquiterpenoids, which have demonstrated a wide array of biological activities. However, a significant knowledge gap exists regarding the specific pharmacological properties of this particular compound. Future research should focus on the isolation of sufficient quantities of this compound to enable comprehensive biological screening. Elucidation of its specific antimicrobial, anti-inflammatory, and cytotoxic activities, along with the identification of its molecular targets and modulated signaling pathways, will be crucial in determining its potential as a lead compound for drug development. The rich ethnobotanical history of Drimys winteri coupled with the demonstrated bioactivities of its constituent drimanes underscores the importance of continued investigation into this fascinating class of natural products.

References

The Therapeutic Potential of 11-Hydroxydrim-7-en-6-one: A Technical Overview for Researchers

An In-depth Exploration of a Promising Sesquiterpenoid

For Immediate Release

[City, State] – [Date] – This technical guide delves into the current understanding of the therapeutic potential of 11-Hydroxydrim-7-en-6-one, a drimane-type sesquiterpenoid. While direct research on this specific compound is nascent, this document synthesizes the available data on closely related compounds and the broader class of drimane sesquiterpenoids to illuminate its potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Introduction to this compound

This compound is a natural product that can be isolated from the leaves and bark of Drimys winteri, a plant species known for its use in traditional medicine.[1] As a member of the drimane class of sesquiterpenoids, it shares a characteristic bicyclic core structure that is the foundation for a wide array of biological activities observed in related molecules.[2]

Inferred Therapeutic Potential and Biological Activity

While specific studies detailing the therapeutic effects of this compound are limited, the activities of analogous compounds provide a strong basis for inferring its potential. A structurally similar compound, 9α,11-Dihydroxydrim-7-en-6-one, has been noted for its potential anti-inflammatory, antimicrobial, and anticancer properties.[3] Furthermore, various drimane sesquiterpenoids isolated from Drimys winteri have demonstrated significant biological effects, as detailed in the subsequent sections.

Antimicrobial Activity of Related Drimane Sesquiterpenoids

Several drimane sesquiterpenoids from Drimys winteri have exhibited potent antimicrobial activity. For instance, polygodial has shown effectiveness against a range of multi-resistant microorganisms.[4] The antifungal activity of drimane compounds is a recurrent theme in the literature, with polygodial and isodrimeninol being particularly effective against the phytopathogen Gaeumannomyces graminis var. tritici.[5]

The essential oil of Drimys winteri, rich in sesquiterpenoids, has demonstrated activity against Helicobacter pylori, Staphylococcus aureus, Escherichia coli, and Candida albicans.[6] This suggests that this compound may also contribute to the antimicrobial profile of the plant extract.

Table 1: Antimicrobial Activity of Drimane Sesquiterpenoids from Drimys winteri

| Compound/Extract | Test Organism | Activity Metric | Result | Reference |

| Polygodial | Klebsiella pneumoniae | MBC | 64 μg/mL | [4] |

| Polygodial | Salmonella typhi | MIC | 64 μg/mL | [4] |

| Polygodial | Escherichia coli | MBC | 8 μg/mL and 32 μg/mL | [4] |

| Polygodial | Escherichia coli | MIC | 16 μg/mL and 64 μg/mL | [4] |

| Polygodial | Filamentous fungi & oomycetes | MFC | 8 to 64 μg/mL | [4] |

| Polygodial | Gaeumannomyces graminis var. tritici | LC50 | 7 to 10 μg/mL | [5] |

| Isodrimeninol | Gaeumannomyces graminis var. tritici | LC50 | 7 to 10 μg/mL | [5] |

| D. winteri Essential Oil | Helicobacter pylori | MIC | 32 μg/mL | [6] |

| D. winteri Essential Oil | Staphylococcus aureus | MIC | 8 μg/mL | [6] |

| D. winteri Essential Oil | Escherichia coli | MIC | 32 μg/mL | [6] |

| D. winteri Essential Oil | Candida albicans | MIC | 64 μg/mL | [6] |

Note: This data is for related compounds and not for this compound directly.

Anti-inflammatory and Cytotoxic Potential

The traditional use of Drimys winteri for inflammatory processes suggests that its constituent compounds, including this compound, may possess anti-inflammatory properties.[2] Drimane sesquiterpenoids, as a class, have attracted interest for their cytotoxic properties, indicating a potential for anticancer research.[2]

Methodologies for Investigation

Due to the absence of specific published experimental protocols for this compound, this section outlines a generalized workflow for the isolation and preliminary biological evaluation of such natural products.

General Experimental Workflow

The investigation of novel natural products typically follows a path from extraction and isolation to biological screening and mechanism of action studies.

Caption: Generalized workflow for the investigation of natural products.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. Based on the biological activities of structurally related drimane sesquiterpenoids, future research into its specific antimicrobial, anti-inflammatory, and cytotoxic effects is highly warranted. The elucidation of its mechanism of action and the identification of its molecular targets will be crucial steps in determining its viability as a lead compound for drug development.

The synthesis of this compound and its derivatives would provide a consistent source of the compound for extensive biological evaluation and structure-activity relationship studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. 9α,11-Dihydroxydrim-7-en-6-one [myskinrecipes.com]

- 4. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The essential oil from Drimys winteri possess activity: Antioxidant, theoretical chemistry reactivity, antimicrobial, antiproliferative and chemical composition [ri.conicet.gov.ar]

A Comprehensive Technical Review of 11-Hydroxydrim-7-en-6-one and Related Drimane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current state of knowledge on 11-Hydroxydrim-7-en-6-one, a drimane sesquiterpenoid with significant therapeutic potential. Due to the limited availability of data on this specific compound, this review extends to the broader class of drimane sesquiterpenoids, offering insights into their synthesis, biological activities, and mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Drimane sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene skeleton. They are predominantly found in terrestrial plants, fungi, and marine organisms. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antifungal properties. This compound, isolated from the bark and leaves of Drimys winteri, is a member of this class, and while specific research is limited, its structural similarity to other well-studied drimanes suggests a promising pharmacological profile. This review aims to consolidate the available quantitative data, detail relevant experimental protocols, and visualize key biological pathways and experimental workflows to facilitate further research and development in this area.

Quantitative Biological Activity Data

The biological activities of various drimane sesquiterpenoids have been quantitatively assessed in numerous studies. The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of selected drimane derivatives, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Drimane Sesquiterpenoids (IC50 in µM)

| Compound | A549 (Lung) | HCT-15 (Colon) | MDA-MB-231 (Breast) | NCI-H23 (Lung) | NUGC-3 (Gastric) | PC-3 (Prostate) | Reference |

| Compound 1 | 2.5 | 1.2 | 2.1 | 2.0 | 1.8 | 1.9 | [1] |

| Compound 2 | 3.1 | 2.0 | 2.8 | 2.5 | 2.2 | 2.4 | [1] |

| Compound 6 | 6.0 | 4.5 | 5.5 | 5.1 | 4.8 | 5.3 | [1] |

Table 2: Anti-inflammatory Activity of Drimane Sesquiterpenoids

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Isotadeonal | NF-κB Inhibition (SEAP) | THP-1 | ~10 | [2] |

| Polygodial | NF-κB Inhibition (SEAP) | THP-1 | > 50 | [2] |

| Compound 2 | NO Production | BV2 | 26.6 | |

| Compound 3 | NO Production | BV2 | 60.5 |

Table 3: Antimicrobial and Antifungal Activity of Drimane Sesquiterpenoids

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | MFC (µg/mL) | Reference |

| Polygodial | E. avium | 16 | 8 | - | |

| Polygodial | K. pneumoniae | 32 | 16 | - | |

| Polygodial | S. typhi | 64 | 64 | - | |

| Polygodial | E. coli | 16-64 | 8-32 | - | |

| Polygodial | Filamentous fungi & oomycetes | - | - | 8-64 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of drimane sesquiterpenoids.

Synthesis of the Drimane Core Structure

A unified enantiospecific synthesis of various drimane meroterpenoids has been achieved through a combination of enzyme catalysis and transition metal catalysis.[3] This approach utilizes an engineered P450BM3 variant for site- and stereoselective hydroxylation of the drimane skeleton.[3]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3 × 103 cells per well and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1-30 µg/mL) and incubate for a specified period (e.g., 24 hours).[4] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a defined period.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 0.1 µg/mL) to induce an inflammatory response.[5]

-

Incubation: Incubate the cells for an appropriate time to allow for NO production.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[6]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[6]

-

Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage inhibition of NO production by the test compound.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure (Broth Microdilution Method):

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing growth medium.[7]

-

Inoculation: Inoculate each well with the microbial suspension.[7] Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and a known signaling pathway relevant to the anti-inflammatory activity of drimane sesquiterpenoids.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Caption: Workflow for the anti-inflammatory nitric oxide production assay.

Caption: The NF-κB signaling pathway and the inhibitory action of drimane sesquiterpenoids.

Conclusion and Future Directions

This compound and the broader class of drimane sesquiterpenoids represent a promising source of lead compounds for the development of new therapeutic agents. Their demonstrated cytotoxic, anti-inflammatory, and antimicrobial activities warrant further investigation. This technical guide has summarized the available quantitative data, provided detailed experimental protocols to facilitate further research, and visualized key processes to aid in understanding their mechanisms of action.

Future research should focus on:

-

The total synthesis of this compound to enable comprehensive biological evaluation.

-

Elucidation of the specific molecular targets and signaling pathways for its various biological activities.

-

In-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of drimane sesquiterpenoids.

-

Preclinical and clinical studies to evaluate the therapeutic potential of promising candidates.

By addressing these research gaps, the full therapeutic potential of this compound and other drimane sesquiterpenoids can be realized.

References

- 1. Total syntheses of drimane-type sesquiterpenoids enabled by a gold-catalyzed tandem reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unified enantiospecific synthesis of drimane meroterpenoids enabled by enzyme catalysis and transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2.7. Anti-inflammatory experiment design [bio-protocol.org]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. bio.libretexts.org [bio.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 11-Hydroxydrim-7-en-6-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and relevant experimental protocols for 11-Hydroxydrim-7-en-6-one and its related drimane sesquiterpenoid derivatives. This document is intended to serve as a practical guide for researchers interested in the exploration of this class of natural products for potential therapeutic applications.

Introduction

Drimane sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene skeleton. This compound is a member of this family that can be isolated from the leaves and bark of Drimys winteri[1]. Compounds in this class have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. They serve as valuable lead compounds in drug discovery and for the synthesis of novel derivatives with enhanced biological activities[2].

Application Notes

The drimane sesquiterpenoid scaffold has been shown to possess potent biological activities, making it a promising starting point for drug development programs.

Antimicrobial and Antifungal Activity

Several drimane sesquiterpenoids isolated from Drimys winteri have demonstrated significant antifungal and antibacterial activity. For instance, polygodial, a structurally related compound, has shown broad-spectrum antifungal activity with minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) in the low µg/mL range against various pathogens. These compounds are being investigated as potential alternatives to conventional antibiotics and antifungals, particularly against resistant strains.

Anti-inflammatory Activity

Certain drimane sesquiterpenoids have been found to modulate inflammatory pathways. Isotadeonal, an epimer of polygodial, has been shown to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response. This inhibition is achieved by preventing the phosphorylation of IκB-α, which in turn prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes. This mode of action makes these compounds attractive candidates for the development of novel anti-inflammatory agents.

Quantitative Data

The following tables summarize the biological activities of representative drimane sesquiterpenoids.

Table 1: Antifungal and Antibacterial Activity of Drimane Sesquiterpenoids

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | LC50 (µg/mL) | Reference |

| Polygodial | Candida albicans | 3.75 - 15.0 | - | - | [3][4] |

| Polygodial | Candida krusei | 3.75 - 15.0 | - | - | [3][4] |

| Polygodial | Candida glabrata | 3.75 - 15.0 | - | - | [3][4] |

| Isotadeonal | Candida albicans | 1.9 | 15.0 | - | [3][4] |

| Isotadeonal | Candida krusei | 1.9 | 15.0 | - | [3][4] |

| Isotadeonal | Candida glabrata | 1.9 | 15.0 | - | [3][4] |

| Polygodial | Gaeumannomyces graminis | - | - | 7 - 10 | [5] |

| Isodrimeninol | Gaeumannomyces graminis | - | - | 7 - 10 | [5] |

| Polygodial | K. pneumoniae | 32 | 16 | - | [6][7][8] |

| Polygodial | E. avium | 16 | 8 | - | [6][7][8] |

| Polygodial | S. typhi | 64 | 64 | - | [6][7][8] |

| Polygodial | E. coli | 64 | 32 | - | [6][7][8] |

Table 2: Anti-inflammatory Activity of Drimane Sesquiterpenoids

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Isotadeonal | NF-κB Inhibition | THP-1 reporter cells | < 50 | [3] |

| 9,11-dihydroxy-6-oxodrim-7-ene | NO Production Inhibition | RAW264.7 macrophages | - | [9] |

Experimental Protocols

The following protocols provide detailed methodologies for the isolation of a precursor, a proposed hemi-synthesis of this compound, and relevant biological assays.

Protocol 1: Isolation of Isodrimeninol from Drimys winteri

This protocol is adapted from methodologies described for the isolation of drimane sesquiterpenoids from Drimys winteri.

1. Extraction: a. Air-dried and powdered bark of Drimys winteri is subjected to maceration with a suitable organic solvent such as ethyl acetate or a mixture of hexane and ethyl acetate. b. The extraction is typically carried out at room temperature for a period of 24-48 hours with occasional agitation. c. The solvent is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Chromatographic Purification: a. The crude extract is subjected to column chromatography on silica gel. b. A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. c. Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualized with a staining agent like potassium permanganate. d. Fractions containing the compound of interest, isodrimeninol, are pooled and concentrated. e. Further purification can be achieved by repeated column chromatography or by using techniques like preparative HPLC to obtain pure isodrimeninol.

Protocol 2: Proposed Hemi-synthesis of this compound from Isodrimeninol

This proposed protocol is based on standard oxidation reactions of allylic alcohols in sesquiterpenoid chemistry.

1. Oxidation of Isodrimeninol: a. To a solution of isodrimeninol (1 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5-2 equivalents). b. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC. c. Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts. d. The filtrate is concentrated under reduced pressure.

2. Purification: a. The resulting crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound. b. The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Assay)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

1. Preparation of Inoculum: a. The fungal strain is cultured on an appropriate agar medium. b. A suspension of the fungal spores or yeast cells is prepared in sterile saline or broth and adjusted to a specific concentration (e.g., 10⁵ CFU/mL).

2. Assay Procedure: a. The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium. b. The fungal inoculum is added to each well. c. Positive (no compound) and negative (no inoculum) controls are included. d. The plate is incubated at an appropriate temperature for 24-48 hours.

3. Determination of MIC: a. The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Protocol 4: NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol describes a method to assess the inhibitory effect of the compounds on the NF-κB signaling pathway.

1. Cell Culture and Transfection: a. A suitable cell line (e.g., THP-1 or HEK293T) is cultured under standard conditions. b. The cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.

2. Compound Treatment and Stimulation: a. The transfected cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours). b. The cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6-8 hours).

3. Luciferase Assay: a. The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions. b. The inhibition of NF-κB activity is calculated as the percentage decrease in luciferase activity in compound-treated cells compared to stimulated, untreated cells.

Visualizations

The following diagrams illustrate key workflows and pathways related to the synthesis and activity of this compound and its derivatives.

Caption: Overall experimental workflow from natural source to biological evaluation.

Caption: Proposed hemi-synthetic route to this compound.

References

- 1. Synthesis and Antimicrobial Activity Evaluation of Homodrimane Sesquiterpenoids with a Benzimidazole Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]

- 3. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drimane sesquiterpenoids from the Aspergillus oryzae QXPC-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drimane-Type Sesquiterpenoids Derived from the Tropical Basidiomycetes Perenniporia centrali-africana and Cerrena sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drimane-type sesquiterpenes from Polygonum hydropiper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Activity of the Sesquiterpene Lactones from Psephellus bellus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 11-Hydroxydrim-7-en-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical quantification of 11-Hydroxydrim-7-en-6-one, a drimane sesquiterpenoid isolated from Drimys winteri[1]. Due to the limited availability of specific validated methods for this particular analyte, this guide presents a comprehensive approach based on established methodologies for the quantification of similar sesquiterpenoids. The primary recommended method is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity. A secondary, more conventional method using Gas Chromatography-Mass Spectrometry (GC-MS) is also outlined. These protocols are intended to serve as a robust starting point for method development and validation in research and drug development settings.

Introduction to this compound

This compound is a sesquiterpenoid belonging to the drimane class of natural products. It is characterized by a bicyclic core structure and is found in various plant species, notably in the leaves and bark of Drimys winteri[1]. Drimane sesquiterpenoids are known for a wide range of biological activities, making them of significant interest in pharmaceutical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and for understanding its mechanism of action.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O₂ | [2] |

| Molecular Weight | 236.35 g/mol | [2] |

| CAS Number | 74635-87-3 | [2] |

| Melting Point | 84 - 85 °C | [2] |

| Appearance | White solid | [3] |

Recommended Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the recommended technique for the quantification of this compound in various matrices due to its superior sensitivity, selectivity, and wide dynamic range.

Experimental Protocol: HPLC-MS/MS

2.1.1. Sample Preparation (from Plant Material)

-

Extraction:

-

Weigh 1 gram of dried and powdered plant material (e.g., Drimys winteri bark).

-

Add 10 mL of methanol to the sample in a conical tube.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process twice more with fresh methanol.

-

Combine the supernatants.

-

-

Purification (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

-

Elute the analyte with 5 mL of 90% methanol in water.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

2.1.2. HPLC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10-10.1 min: 95-30% B; 10.1-12 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Precursor Ion (Q1): 237.178 [M+H]⁺; Product Ions (Q3): To be determined by infusion of a standard. |

| Ion Source Temp. | 500 °C |

| IonSpray Voltage | 5500 V |

2.1.3. Data Presentation: Hypothetical Quantitative Data

The following table represents a hypothetical calibration curve for the quantification of this compound.

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,234 |

| 5 | 78,912 |

| 10 | 155,678 |

| 50 | 765,432 |

| 100 | 1,532,890 |

| 500 | 7,543,210 |

| 1000 | 15,123,456 |

Linearity: R² > 0.995 Lower Limit of Quantification (LLOQ): 1 ng/mL

Workflow Diagram

Caption: HPLC-MS/MS Experimental Workflow.

Alternative Analytical Method: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the quantification of sesquiterpenoids. This method is particularly suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

Experimental Protocol: GC-MS

3.1.1. Sample Preparation and Derivatization

-

Extraction: Follow the same extraction procedure as for HPLC-MS/MS (Section 2.1.1, step 1).

-

Derivatization (Silylation):

-

Evaporate 1 mL of the methanolic extract to dryness.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

3.1.2. GC-MS Instrumentation and Conditions

| Parameter | Condition |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |

| Carrier Gas | Helium at 1 mL/min |

| Injection Mode | Splitless |

| Mass Spectrometer | Mass selective detector |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-500 |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

3.1.3. Data Presentation: Hypothetical Quantitative Data

The following table shows hypothetical data for the quantification of the silylated derivative of this compound.

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 10 | 25,876 |

| 50 | 130,453 |

| 100 | 265,112 |

| 250 | 654,321 |

| 500 | 1,310,987 |

| 1000 | 2,625,765 |

Linearity: R² > 0.99 Lower Limit of Quantification (LLOQ): 10 ng/mL

Workflow Diagram

Caption: GC-MS Experimental Workflow.

Method Validation Considerations

For use in regulated environments, the chosen analytical method should be fully validated according to ICH guidelines. Key validation parameters include:

-

Specificity and Selectivity: Ensure no interference from matrix components.

-

Linearity and Range: Demonstrate a linear relationship between concentration and response.

-

Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

-

Stability: Stability of the analyte in the matrix under different storage conditions.

Conclusion

This document provides a comprehensive guide for the quantification of this compound using HPLC-MS/MS and GC-MS. While the HPLC-MS/MS method is recommended for its higher sensitivity and specificity, the GC-MS method offers a viable alternative. The provided protocols and workflows serve as a detailed starting point for researchers to develop and validate their own analytical methods for this and other related drimane sesquiterpenoids.

References

Application Notes and Protocols for the Extraction of 11-Hydroxydrim-7-en-6-one from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxydrim-7-en-6-one is a drimane-type sesquiterpenoid found in the bark and leaves of Drimys winteri, a plant with a history of use in traditional medicine. This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including antimicrobial, antifungal, and antifeedant properties. This document provides a detailed protocol for the extraction and purification of this compound from Drimys winteri plant material, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Sesquiterpenoids are a diverse class of C15 terpenoids that are widely distributed in the plant kingdom. Among these, drimane sesquiterpenes, isolated from species such as Drimys winteri, have shown promising biological activities.[1][2] The compound this compound is a representative of this class. The effective extraction and isolation of this compound are crucial for further pharmacological studies and potential drug development. This protocol outlines a comprehensive methodology for the extraction, purification, and quantification of this compound.

Plant Material

The primary source of this compound is the bark and leaves of Drimys winteri.[3][4] For optimal results, it is recommended to use air-dried and finely powdered plant material. The choice between bark and leaves may depend on the desired yield and the accessibility of the plant parts.

Reagents and Equipment

Reagents:

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Silica gel for column chromatography (70-230 mesh)

-

Analytical grade solvents for High-Performance Liquid Chromatography (HPLC) analysis

Equipment:

-

Grinder or mill

-

Soxhlet apparatus or large-scale maceration setup

-

Rotary evaporator

-

Glass chromatography columns

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation

Experimental Protocol

Extraction

The extraction of this compound from the powdered plant material can be efficiently performed using solvent extraction. Dichloromethane is a suitable solvent for the extraction of sesquiterpenes from Drimys winteri bark.[5]

Protocol:

-

Weigh 500 g of dried, powdered Drimys winteri bark.

-

Place the powdered bark in a large vessel suitable for maceration.

-

Add 2.5 L of dichloromethane to the vessel, ensuring the plant material is fully submerged.

-

Allow the mixture to macerate for 48 hours at room temperature with occasional stirring.

-

Filter the extract through a fine-mesh cloth or filter paper to separate the plant debris.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting crude extract will be a dark, viscous residue.

Purification

The crude extract contains a complex mixture of compounds. Purification is essential to isolate this compound. This is typically achieved through column chromatography.

Protocol:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.

-

Dissolve a portion of the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, resulting in a dry powder of the extract adsorbed on silica gel.

-

Carefully load the dried extract onto the top of the prepared silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light or by staining with a suitable reagent.

-

Combine the fractions containing the compound of interest based on their TLC profiles.

-

Concentrate the combined fractions using a rotary evaporator to obtain the purified this compound.

Characterization and Quantification

The identity and purity of the isolated compound should be confirmed using spectroscopic methods and its quantity determined by chromatographic techniques.

Protocol:

-

Structural Elucidation: The structure of the purified compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

-

Purity Assessment and Quantification: The purity of the isolated this compound can be determined using HPLC with a UV detector. A calibration curve with a known standard of the compound can be used for quantification.

Data Presentation

The following table presents hypothetical quantitative data for the extraction and purification of this compound. Actual yields may vary depending on the plant material and extraction conditions.

| Parameter | Value | Unit |

| Starting Plant Material (dried bark) | 500 | g |

| Crude Dichloromethane Extract | 25 | g |

| Yield of Crude Extract | 5 | % |

| Purified this compound | 150 | mg |

| Yield of Purified Compound | 0.03 | % |

| Purity (by HPLC) | >95 | % |

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway (Hypothetical)

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many sesquiterpenes are known to interact with inflammatory pathways. The following diagram illustrates a hypothetical pathway where this compound might exert anti-inflammatory effects.

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

References

In Vitro Bioactivity of 11-Hydroxydrim-7-en-6-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Anti-inflammatory Activity Assays

Inflammation is a critical physiological response that can become detrimental when dysregulated. The anti-inflammatory potential of 11-Hydroxydrim-7-en-6-one can be assessed by its ability to inhibit the production of inflammatory mediators in stimulated immune cells, such as macrophages.

A. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay determines the effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare various concentrations of this compound in serum-free DMEM. Pre-treat the cells with the compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the treated groups with the LPS-stimulated control.

Signaling Pathway:

B. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement

The inhibitory effect on the production of key pro-inflammatory cytokines can be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

Experimental Protocol:

-

Follow steps 1-4 of the Nitric Oxide Production Assay.

-

Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.

-

ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Generate standard curves for each cytokine and determine the concentrations in the samples. Calculate the percentage of inhibition relative to the LPS-stimulated control.

Quantitative Data for Related Drimane Sesquiterpenoids:

Note: The following data is for related compounds and serves as a reference for the potential activity of this compound.

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Polygodial | Nitric Oxide Production | RAW 264.7 | Data not available | - |

| Compound A | TNF-α Release | BV2 | 16.14 ± 2.19 | |